molecular formula C13H20N2O B7549339 N-(2-amino-2-ethylbutyl)benzamide

N-(2-amino-2-ethylbutyl)benzamide

Cat. No. B7549339
M. Wt: 220.31 g/mol
InChI Key: PGFTZNCTFAFCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-ethylbutyl)benzamide, also known as AEBSF, is a protease inhibitor commonly used in scientific research. It is a synthetic compound that inhibits serine proteases, which are enzymes that play a crucial role in many biological processes. AEBSF has been widely used in various fields of research, including biochemistry, molecular biology, and pharmacology.

Mechanism of Action

N-(2-amino-2-ethylbutyl)benzamide inhibits serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate, thereby inhibiting its activity. N-(2-amino-2-ethylbutyl)benzamide is a specific inhibitor of serine proteases and does not affect other classes of proteases.
Biochemical and Physiological Effects:
N-(2-amino-2-ethylbutyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(2-amino-2-ethylbutyl)benzamide has also been shown to inhibit the activation of the coagulation cascade, which is involved in blood clotting.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-amino-2-ethylbutyl)benzamide in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other classes of proteases. However, N-(2-amino-2-ethylbutyl)benzamide can also have off-target effects, particularly at high concentrations. It is also important to note that N-(2-amino-2-ethylbutyl)benzamide is not a reversible inhibitor, meaning that its effects are irreversible.

Future Directions

There are several future directions for research involving N-(2-amino-2-ethylbutyl)benzamide. One area of interest is the development of more specific and reversible inhibitors of serine proteases. Another area of research is the use of N-(2-amino-2-ethylbutyl)benzamide in the development of new therapies for inflammatory and thrombotic diseases. Finally, there is also interest in exploring the potential use of N-(2-amino-2-ethylbutyl)benzamide in the treatment of cancer, as serine proteases have been implicated in tumor growth and metastasis.

Synthesis Methods

N-(2-amino-2-ethylbutyl)benzamide is synthesized from benzoyl chloride and N-(2-aminoethyl)-2-butanol. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified and crystallized to obtain pure N-(2-amino-2-ethylbutyl)benzamide.

Scientific Research Applications

N-(2-amino-2-ethylbutyl)benzamide is used as a protease inhibitor in various research applications. It is commonly used to inhibit serine proteases, such as trypsin, chymotrypsin, and thrombin. N-(2-amino-2-ethylbutyl)benzamide is also used to prevent proteolytic degradation of proteins during purification and analysis.

properties

IUPAC Name

N-(2-amino-2-ethylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-13(14,4-2)10-15-12(16)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFTZNCTFAFCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-ethylbutyl)benzamide

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